天纽霉酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tenuazonic acid is a mycotoxin produced by various species of the genus Alternaria, which are known to infest a wide range of agricultural products, including grains, fruits, and vegetables . This compound is recognized for its high toxicity and has been extensively studied due to its potent inhibitory effects on eukaryotic protein synthesis . Tenuazonic acid is a tetrameric acid that is ubiquitous in biological environments and has both phytotoxic and cytotoxic properties .

科学研究应用

Tenuazonic acid has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the mechanisms of mycotoxin action and to develop new synthetic routes for tetrameric acids . In biology, tenuazonic acid is studied for its inhibitory effects on protein synthesis and its potential use as a bio-herbicide due to its ability to block the photosynthetic pathway in plants . In medicine, tenuazonic acid has been investigated for its potential as an antitubercular agent and its role in inhibiting skin tumor promotion . Additionally, tenuazonic acid is used in industry for the development of new herbicides and pesticides .

作用机制

Tenuazonic acid (TeA) is a potent mycotoxin produced by Alternaria species . It has been studied extensively due to its high toxicity and its presence in a variety of biological environments .

Target of Action

TeA primarily targets Photosystem II (PSII) and eukaryotic protein synthesis . In PSII, it blocks the flow of electrons from Q A to Q B . It also prevents the release of newly synthesized protein from the ribosome .

Mode of Action

TeA binds to the Q B site in PSII, preventing Q A from transferring its electrons to Q B . This results in a halt in electron transfer, leading to decreased photosynthesis . As a powerful eukaryotic protein synthesis inhibitor, TeA prevents the release of newly synthesized protein from the ribosome .

Biochemical Pathways

The primary biochemical pathway affected by TeA is photosynthesis, specifically the electron transport chain in PSII . By blocking electron flow from Q A to Q B, TeA disrupts the normal functioning of PSII, leading to decreased photosynthesis .

Pharmacokinetics

Given its ubiquity in biological environments and its potent toxicity, it is likely that tea has significant bioavailability .

Result of Action

The inhibition of photosynthesis and protein synthesis by TeA can lead to a variety of effects. These include hemorrhages in several organs, suppression in weight gain, and reduction in feed efficiency in animals . It has also been associated with esophageal cancer in human populations at risk of high exposure to TeA .

Action Environment

TeA is produced by Alternaria species, which commonly infect a variety of agricultural products, fruits, and vegetables . The production of mycotoxins by Alternaria is favored in a moist environment . Thus, environmental factors such as humidity and temperature can influence the action, efficacy, and stability of TeA .

生化分析

Biochemical Properties

Tenuazonic acid plays an inhibitory role in photosystem II (PSII) by blocking the flow of electrons from Q A to Q B . It binds to the Q B site, preventing Q A from transferring its electrons to Q B . This results in decreased photosynthesis in vivo .

Cellular Effects

Tenuazonic acid has been found to induce enhanced toxic effects and more severe oxidative stress in Caco-2 cells . It affects lipid and amino acid metabolisms and PI3K/AKT/FOXO signaling pathways . In Galleria mellonella larvae, it led to a substantial delay of larval growth, apoptosis-like changes in midgut cells, and an increase in midgut bacterial load .

Molecular Mechanism

Tenuazonic acid exerts its effects at the molecular level by inhibiting eukaryotic protein synthesis . It prevents the release of newly synthesized protein from the ribosome . It also binds to the Q B site in photosystem II, blocking the flow of electrons from Q A to Q B .

Temporal Effects in Laboratory Settings

It has been reported that the co-exposure of Tenuazonic acid and patulin can induce enhanced toxic effects and more severe oxidative stress .

Dosage Effects in Animal Models

Tenuazonic acid has been reported to cause haemorrhages in several organs, suppression in weight gain and reduction in feed efficiency in animals . After oral administration, the half-lethal dose (LD 50) for rats and mice varies within 81–225 mg/kg of body weight .

Metabolic Pathways

It has been reported that Tenuazonic acid affects lipid and amino acid metabolisms .

准备方法

Synthetic Routes and Reaction Conditions: Tenuazonic acid can be synthesized through various chemical routes. One common method involves the condensation of 3-acetyl-4-hydroxy-1,5-dihydro-2H-pyrrol-2-one with butan-2-yl . The reaction typically requires specific conditions, such as controlled temperature and pH, to ensure the proper formation of the compound.

Industrial Production Methods: Industrial production of tenuazonic acid often involves the cultivation of Alternaria species under controlled conditions to maximize the yield of the mycotoxin. The fungi are grown in a nutrient-rich medium, and the tenuazonic acid is extracted and purified using techniques such as liquid chromatography .

化学反应分析

Types of Reactions: Tenuazonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to react with oxidizing agents, leading to the formation of different oxidation products .

Common Reagents and Conditions: Common reagents used in the reactions involving tenuazonic acid include hydrogen peroxide for oxidation and sodium borohydride for reduction. The reactions typically occur under mild conditions, such as room temperature and neutral pH .

Major Products Formed: The major products formed from the reactions of tenuazonic acid depend on the type of reaction. For example, oxidation of tenuazonic acid can lead to the formation of hydroxy and keto derivatives .

相似化合物的比较

Tenuazonic acid is often compared with other mycotoxins produced by Alternaria species, such as alternariol and alternariol monomethyl ether . While all these compounds exhibit toxic properties, tenuazonic acid is unique due to its potent inhibitory effects on protein synthesis and its ability to act as a bio-herbicide . Other similar compounds include epi-radicinol, mycophenolic acid, 6-methoxymellein, radicinin, and visoltricin . These compounds share some structural similarities with tenuazonic acid but differ in their specific biological activities and applications.

属性

CAS 编号 |

610-88-8 |

|---|---|

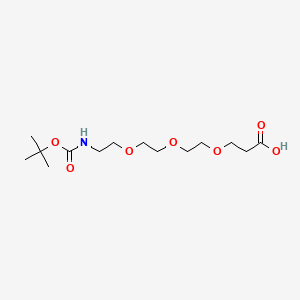

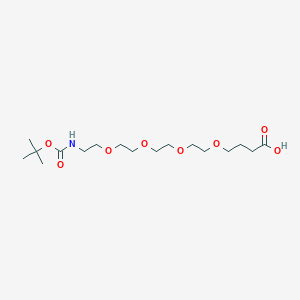

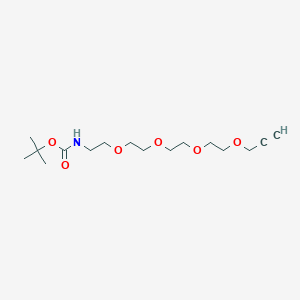

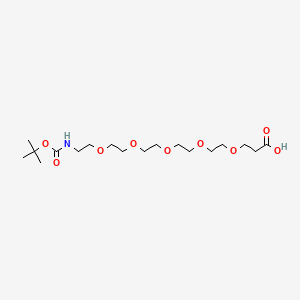

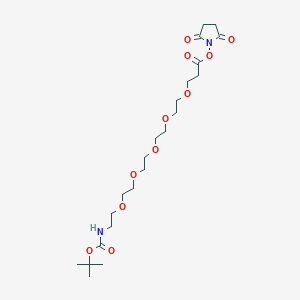

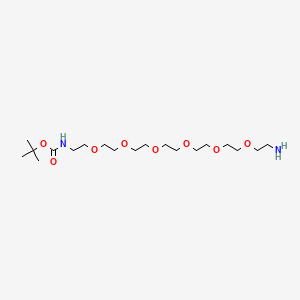

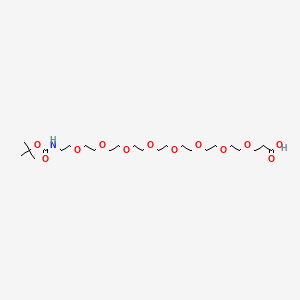

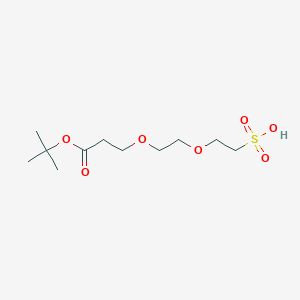

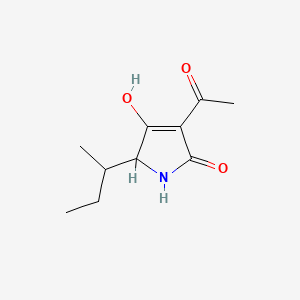

分子式 |

C10H15NO3 |

分子量 |

197.23 g/mol |

IUPAC 名称 |

(2S)-4-acetyl-2-[(2S)-butan-2-yl]-3-hydroxy-1,2-dihydropyrrol-5-one |

InChI |

InChI=1S/C10H15NO3/c1-4-5(2)8-9(13)7(6(3)12)10(14)11-8/h5,8,13H,4H2,1-3H3,(H,11,14)/t5-,8-/m0/s1 |

InChI 键 |

CEIZFXOZIQNICU-XNCJUZBTSA-N |

SMILES |

CCC(C)C1C(=C(C(=O)N1)C(=O)C)O |

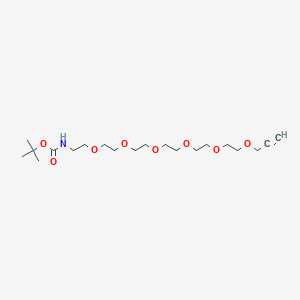

手性 SMILES |

CC[C@H](C)[C@H]1C(=C(C(=O)N1)C(=O)C)O |

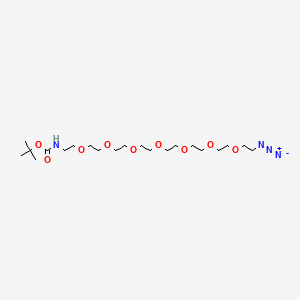

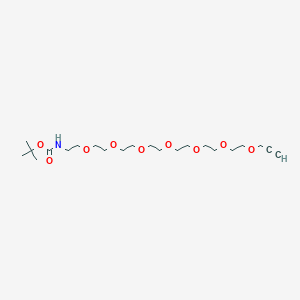

规范 SMILES |

CCC(C)C1C(=C(C(=O)N1)C(=O)C)O |

外观 |

Solid powder |

熔点 |

74 - 75.5 °C |

物理描述 |

Solid |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Tenuazonic acid; L-Tenuazonic acid; |

产品来源 |

United States |

Q1: What is the molecular formula and weight of tenuazonic acid?

A1: Tenuazonic acid is represented by the molecular formula C10H13NO3 and has a molecular weight of 195.22 g/mol. []

Q2: How is the structure of tenuazonic acid confirmed?

A2: Various spectroscopic techniques, including 1H-NMR, IR spectroscopy, and mass spectrometry, are employed to characterize and confirm the structure of tenuazonic acid. [] Additionally, the copper salt of tenuazonic acid has been studied using mass spectrometry to elucidate its fragmentation patterns. []

Q3: Are there different stereochemical forms of tenuazonic acid, and do they impact its activity?

A3: Yes, tenuazonic acid exists as stereoisomers, and their stereochemistry influences their biological activities. The purity of these isomers can be assessed using NMR spectra. []

Q4: What are the stability characteristics of tenuazonic acid in different environments?

A4: Tenuazonic acid degrades through deacetylation and epimerization when stored in aqueous solutions. Notably, its primary degradation product, deacetyl tenuazonic acid, exhibits lower stability than the parent compound in beverage matrices. []

Q5: How does tenuazonic acid affect plant cells?

A5: Tenuazonic acid demonstrates phytotoxic effects, impacting plant growth and cellular processes. It inhibits protein and nucleic acid synthesis in plant cells by disrupting the incorporation of 14C-leucine into the protein fraction and 14C-adenine into the nucleic acid fraction. This inhibition is not solely due to impaired uptake but involves intrinsic disruption of these synthetic pathways. []

Q6: Does tenuazonic acid have specific effects on plant cell structures?

A6: Research shows that tenuazonic acid, unlike the host-specific toxin AK-toxin, does not induce characteristic invaginations of the plasma membrane in plant cells. Instead, it causes general ultrastructural disruption in both susceptible and resistant plant cultivars, affecting cellular organelles non-selectively. This suggests that tenuazonic acid may act on multiple cellular membranes, leading to broad cellular damage. []

Q7: What analytical techniques are commonly used to detect and quantify tenuazonic acid in food and feed samples?

A7: High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is widely used to determine tenuazonic acid levels in various matrices. [, , , , ] Additionally, stable isotope dilution assays (SIDA) employing isotopically labelled tenuazonic acid as an internal standard have been developed, offering high accuracy and sensitivity. [, ]

Q8: Are there rapid screening methods for tenuazonic acid contamination?

A8: Yes, enzyme immunoassays (EIA) have been developed for the rapid detection of tenuazonic acid in food products like apple juice and tomato products. [] These EIAs provide a faster and cost-effective alternative to chromatographic techniques for initial screening purposes.

Q9: How is tenuazonic acid extracted from complex matrices like food samples?

A9: Various extraction techniques are employed, including:

Q10: What are the challenges associated with the analysis of tenuazonic acid?

A10: One of the challenges is the presence of its isomer, allo-tenuazonic acid, which often co-elutes with tenuazonic acid in chromatographic separations, making accurate quantification challenging. [] Additionally, tenuazonic acid's instability during storage and processing can lead to underestimation of its true levels in food and feed samples. []

Q11: What types of food and feed products are commonly contaminated with tenuazonic acid?

A11: Tenuazonic acid has been detected in various food commodities, including:

Q12: What factors contribute to tenuazonic acid contamination in food and feed?

A12: Contamination is primarily influenced by:

Q13: What is the significance of monitoring tenuazonic acid levels in food and feed?

A13: Monitoring is crucial for:

Q14: How is tenuazonic acid synthesized in Alternaria species?

A14: The biosynthesis of tenuazonic acid is a complex process involving multiple enzymatic steps. The key enzyme involved is tenuazonic acid synthetase 1 (TAS1), a hybrid nonribosomal peptide synthetase-polyketide synthase (NRPS-PKS) enzyme. []

Q15: What is unique about the ketosynthase (KS) domain of TAS1?

A15: Unlike typical dimeric KS domains in PKSs, the terminal KS domain in TAS1 functions as a monomer and catalyzes substrate cyclization instead of chain extension. This domain exhibits promiscuity towards aminoacyl substrates, and its substrate specificity can be further enhanced by specific amino acid substitutions. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。